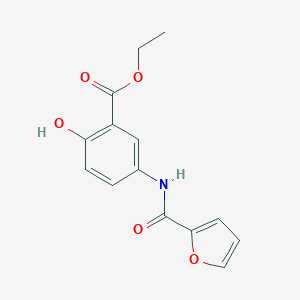![molecular formula C20H16ClN3O2 B309278 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309278.png)
3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, also known as CBAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBAPB belongs to the family of benzamide derivatives and has been found to exhibit various biochemical and physiological effects in laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in tumor cells. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in laboratory experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. However, this compound is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term effects of this compound.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminobenzoic acid to obtain this compound. The purity of this compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties in laboratory experiments. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H16ClN3O2 |
|---|---|
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
3-[(4-chlorobenzoyl)amino]-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C20H16ClN3O2/c1-13-9-10-22-18(11-13)24-20(26)15-3-2-4-17(12-15)23-19(25)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,25)(H,22,24,26) |
InChI-Schlüssel |
SQCQHDWUHBHROG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethylphenyl)-4-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309196.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isopentylbenzamide](/img/structure/B309197.png)
![Propyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309200.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)
